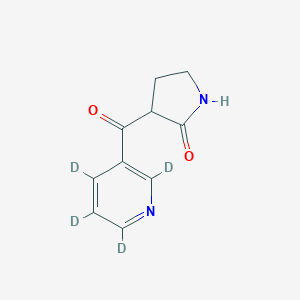

3-(Nicotinoyl-2,4,5,6-d4)-2-pyrrolidinone

描述

Significance of Isotopic Labeling in Advanced Pharmaceutical and Chemical Sciences

The application of isotopic labeling is a cornerstone of modern pharmaceutical and chemical sciences, providing unparalleled insights into complex systems. nih.gov In pharmaceutical research, isotopically labeled compounds are indispensable for absorption, distribution, metabolism, and excretion (ADME) studies. nih.govresearchgate.net By tracing the fate of a labeled drug candidate in a biological system, researchers can build a comprehensive pharmacokinetic profile, which is crucial for the development of safe and effective medicines. rsc.org

Stable isotope labeling, in conjunction with analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, allows for the precise quantification of molecules in complex biological matrices. nih.govresearchgate.net This is vital for understanding drug-receptor interactions, elucidating metabolic pathways, and identifying potential drug metabolites. nih.govsimsonpharma.com Furthermore, the use of labeled compounds as internal standards in quantitative analyses ensures a high degree of accuracy and reproducibility, which is essential for regulatory submissions and quality control in the pharmaceutical industry. wikipedia.org

The Role of Deuterium (B1214612) in Modifying Molecular Properties for Research Applications

Deuterium (²H or D), a stable isotope of hydrogen, has garnered significant attention in chemical and pharmaceutical research due to the unique properties it imparts to a molecule upon substitution for protium (B1232500) (¹H). researchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org The KIE is a change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. wikipedia.org In drug metabolism, if a C-H bond is cleaved in a rate-determining step of a metabolic pathway, replacing that hydrogen with deuterium can slow down the metabolism of the drug. researchgate.net This can lead to an improved pharmacokinetic profile, such as a longer half-life and reduced formation of toxic metabolites. nih.gov

Beyond influencing metabolic rates, deuterium serves a critical role in various analytical techniques. In ¹H NMR spectroscopy, deuterated solvents are used to avoid overwhelming signals from the solvent, allowing for clearer observation of the analyte's proton signals. nih.gov Deuterium-labeled compounds are also extensively used as internal standards in mass spectrometry. simsonpharma.com Since a deuterated molecule has a higher mass than its non-deuterated analog, it can be easily distinguished by a mass spectrometer, yet it co-elutes and ionizes similarly during chromatographic separation, making it an ideal standard for quantification. nih.gov

Table 1: Comparison of Hydrogen Isotopes

| Isotope | Symbol | Protons | Neutrons | Mass (amu) | Stability |

|---|---|---|---|---|---|

| Protium | ¹H | 1 | 0 | 1.008 | Stable |

| Deuterium | ²H or D | 1 | 1 | 2.014 | Stable |

| Tritium | ³H or T | 1 | 2 | 3.016 | Radioactive |

Contextualization of 3-(Nicotinoyl-2,4,5,6-d4)-2-pyrrolidinone within Stable Isotope-Labeled Probes for Scholarly Investigation

While specific research explicitly detailing the applications of 3-(Nicotinoyl-2,4,5,6-d4)-2-pyrrolidinone is not extensively published, its structure strongly suggests its role as a specialized tool in bioanalytical and metabolic research. The compound incorporates a pyrrolidinone ring attached to a nicotinoyl group, where the pyridine (B92270) ring of the nicotinoyl moiety is tetradeuterated. This specific labeling pattern points towards its probable use as an internal standard for the quantitative analysis of its non-deuterated analog, 3-nicotinoyl-2-pyrrolidinone, using mass spectrometry-based methods like liquid chromatography-mass spectrometry (LC-MS).

The non-deuterated parent compound is structurally related to nicotine (B1678760) metabolites and other tobacco alkaloids, such as nornicotine (B190312) and cotinine. nih.gov In studies involving these compounds, deuterated analogs like nornicotine-d4 and cotinine-d4 (B602447) are commonly used as internal standards to accurately quantify their levels in biological samples such as urine and plasma. nih.gov Given this precedent, 3-(Nicotinoyl-2,4,5,6-d4)-2-pyrrolidinone would be an ideal internal standard for its unlabeled counterpart, ensuring precise and reliable measurements in pharmacokinetic or environmental exposure studies.

Furthermore, this compound could potentially be used in metabolic studies to investigate the biotransformation of nicotinoyl-containing compounds. The deuterium label would allow researchers to trace the metabolic fate of the nicotinoyl group without the confounding variable of metabolism on the pyrrolidinone ring.

The synthesis of such a molecule would likely be analogous to the synthesis of other pyridyl-d4 labeled compounds, such as nornicotine-2,4,5,6-d4. nih.gov A probable synthetic route would involve starting with pyridine-d5 (B57733), converting it to nicotinic acid-2,4,5,6-d4, and then coupling this deuterated intermediate with 2-pyrrolidinone (B116388). nih.gov

Table 2: Properties of 3-(Nicotinoyl-2,4,5,6-d4)-2-pyrrolidinone

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₆D₄N₂O₂ |

| Molecular Weight | 194.22 g/mol |

| Isotopic Purity | Typically >98% |

| Labeling | Deuterium (d4) on the pyridine ring |

Structure

3D Structure

属性

IUPAC Name |

3-(2,4,5,6-tetradeuteriopyridine-3-carbonyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c13-9(7-2-1-4-11-6-7)8-3-5-12-10(8)14/h1-2,4,6,8H,3,5H2,(H,12,14)/i1D,2D,4D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFGRGKSTHPJNLQ-QSHLYVKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1C(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)C2CCNC2=O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10478554 | |

| Record name | 3-(Nicotinoyl-2,4,5,6-d4)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764661-25-8 | |

| Record name | 2-Pyrrolidinone, 3-(3-pyridinyl-2,4,5,6-d4-carbonyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=764661-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Nicotinoyl-2,4,5,6-d4)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 3 Nicotinoyl 2,4,5,6 D4 2 Pyrrolidinone and Analogous Deuterated Heterocycles

General Principles of Deuterium (B1214612) Incorporation in Organic Synthesis

The introduction of deuterium into organic molecules can be achieved through a variety of methods, each with its own advantages and limitations regarding selectivity, efficiency, and substrate scope. rsc.org These methods are broadly categorized based on the type of bond-forming reaction utilized to incorporate the deuterium atom.

Hydrogen Isotope Exchange (HIE) Strategies and Mechanistic Considerations

Hydrogen Isotope Exchange (HIE) represents one of the most direct methods for deuterium incorporation, involving the replacement of a hydrogen atom with a deuterium atom. rsc.orgresearchgate.net This can be achieved under acidic, basic, or metal-catalyzed conditions. researchgate.netresearchgate.net The mechanism often involves the reversible formation of a reactive intermediate that can be trapped by a deuterium source, such as D₂O or D₂ gas. researchgate.netnih.gov For aromatic systems like pyridine (B92270), HIE can be challenging due to the stability of the C-H bonds but can be facilitated by catalysts that promote C-H activation. nih.govscbt.com

Mechanistically, acid-catalyzed HIE proceeds via electrophilic substitution, where a deuteron (B1233211) attacks the electron-rich positions of the aromatic ring. Conversely, base-catalyzed exchange involves the deprotonation of an acidic C-H bond to form a carbanion, which is then quenched by a deuterium source. researchgate.net Homogeneous and heterogeneous metal catalysts, such as iridium, ruthenium, and palladium, can facilitate HIE on less activated C-H bonds through various mechanisms, including oxidative addition and reductive elimination. nih.govmdpi.com

Reductive Deuteration Techniques for Selective Labeling

Reductive deuteration provides a powerful method for the stereospecific and regioselective introduction of deuterium. This technique typically involves the reduction of a functional group, such as a carbonyl, alkene, or alkyne, using a deuterium-delivering reagent. rsc.org Common deuterium sources for these reactions include deuterium gas (D₂) in the presence of a hydrogenation catalyst, or deuterated metal hydrides like lithium aluminum deuteride (B1239839) (LiAlD₄) and sodium borodeuteride (NaBD₄).

The choice of reducing agent and reaction conditions allows for precise control over the location of deuterium incorporation. For instance, the reduction of a ketone with NaBD₄ will introduce a deuterium atom at the carbon of the resulting secondary alcohol.

Dehalogenative Deuteration Approaches in Complex Molecular Scaffolds

Dehalogenative deuteration is a highly effective and site-selective method for introducing deuterium into a molecule. rsc.org This approach involves the replacement of a halogen atom (I, Br, Cl) with a deuterium atom. mdpi.com The carbon-halogen bond can be cleaved reductively using various methods, including catalytic reduction with deuterium gas, or reaction with a deuterated reducing agent. mdpi.comresearchgate.net

This technique is particularly valuable for the late-stage introduction of deuterium into complex molecules, as the halogen can be introduced at a specific position earlier in the synthetic sequence. researchgate.net Recent advancements have explored photoredox and electrochemical methods for dehalogenative deuteration, often using D₂O as an economical deuterium source. researchgate.netorganic-chemistry.org

Catalytic Asymmetric Synthesis for Site-Specific Deuterium Introduction in Chiral Centers

The creation of chiral centers containing deuterium is a significant challenge in organic synthesis. Catalytic asymmetric methods have emerged as a powerful strategy to achieve this with high enantioselectivity. nih.gov These methods often employ chiral metal catalysts to control the stereochemical outcome of a deuteration reaction.

One approach involves the asymmetric reduction of a prochiral ketone or imine with a deuterated hydride source, guided by a chiral ligand. Another strategy combines H/D exchange with an asymmetric transformation, such as a 1,3-dipolar cycloaddition, to construct enantioenriched heterocycles with a deuterium-containing stereocenter. nih.gov

Precursor Synthesis and Deuterium Introduction in the Nicotinoyl Moiety (Pyridine-d4)

The synthesis of 3-(Nicotinoyl-2,4,5,6-d4)-2-pyrrolidinone necessitates the initial preparation of a deuterated nicotinic acid precursor. This is typically achieved by first synthesizing a fully deuterated pyridine ring, which is then functionalized to introduce the carboxylic acid group at the 3-position.

Synthesis of Pyridine-d5 (B57733) and Subsequent Derivatization to Nicotinic Acid-2,4,5,6-d4

The preparation of pyridine-d5 can be accomplished through H/D exchange reactions, although this often requires harsh conditions such as high temperatures and pressures due to the inertness of the pyridine C-H bonds. scbt.com A common laboratory method involves heating pyridine with heavy water (D₂O) in the presence of a catalyst like platinum or deuterated hydrochloric acid. scbt.com

Once pyridine-d5 is obtained, it can be converted to nicotinic acid-2,4,5,6-d4. A reported synthetic route involves the bromination of pyridine-d5 in fuming D₂SO₄ to yield 3-bromopyridine-d4. This intermediate is then subjected to a lithium-halogen exchange using n-butyllithium, followed by quenching with dry ice (solid CO₂) and subsequent acidification to afford nicotinic acid-2,4,5,6-d4. This deuterated nicotinic acid serves as a key precursor for the final coupling step to form the target molecule.

| Step | Reactants | Reagents | Product |

| 1 | Pyridine | D₂O, Catalyst (e.g., Pt) | Pyridine-d5 |

| 2 | Pyridine-d5 | Br₂, fuming D₂SO₄ | 3-Bromopyridine-d4 |

| 3 | 3-Bromopyridine-d4 | 1. n-BuLi, 2. CO₂, 3. H⁺ | Nicotinic acid-2,4,5,6-d4 |

| 4 | Nicotinic acid-2,4,5,6-d4 | SOCl₂ | Nicotinoyl-2,4,5,6-d4 chloride |

| 5 | Nicotinoyl-2,4,5,6-d4 chloride | 2-Pyrrolidinone (B116388) | 3-(Nicotinoyl-2,4,5,6-d4)-2-pyrrolidinone |

Transformation of Nicotinic Acid-2,4,5,6-d4 to Reactive Nicotinoyl Intermediates

The initial step in the synthesis of the target molecule involves the activation of the carboxylic acid group of Nicotinic Acid-2,4,5,6-d4. This is typically achieved by converting it into a more reactive species, such as an acid chloride, which can then readily undergo nucleophilic acyl substitution.

A common and effective method for this transformation is the reaction of nicotinic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.comprepchem.commdpi.comresearchgate.net The reaction with thionyl chloride is often carried out at reflux, and the excess reagent can be removed by distillation or under vacuum, yielding the nicotinoyl chloride, often as its hydrochloride salt. prepchem.comprepchem.com The general reaction is depicted below:

Scheme 1: Formation of Nicotinoyl-d4 Chloride

The use of thionyl chloride is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture. mdpi.com In some procedures, the nicotinoyl chloride hydrochloride is generated and can be used directly in the subsequent coupling step. prepchem.com Alternatively, coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or combinations such as 1-hydroxybenzotriazole (B26582) (HOBt) and a carbodiimide (B86325) (e.g., EDC·HCl) can be employed to activate the carboxylic acid for amide bond formation. mdpi.com

| Activating Agent | Reaction Conditions | Product | Ref. |

| Thionyl chloride (SOCl₂) | Reflux | Nicotinoyl chloride hydrochloride | prepchem.comprepchem.com |

| Oxalyl chloride | Anhydrous conditions | Nicotinoyl chloride | researchgate.net |

| EDC·HCl, HOBt | Room temperature, DMF | Activated ester intermediate | mdpi.com |

Synthesis of the 2-Pyrrolidinone Scaffold and Coupling Reactions

The 2-pyrrolidinone ring is a common structural motif in many biologically active compounds. Its synthesis and subsequent functionalization are crucial steps in the preparation of the target molecule.

There are several established methods for the synthesis of the 2-pyrrolidinone (also known as γ-butyrolactam) ring system. A widely used industrial method involves the reaction of γ-butyrolactone with ammonia (B1221849) at high temperature and pressure. chemicalbook.comatamanchemicals.com Other synthetic routes include:

From Pyroglutamic Acid: Optically active 2-pyrrolidinones can be synthesized from S-pyroglutamic acid, a readily available chiral starting material. nih.gov

Cyclization of γ-Amino Acids: The dehydration and cyclization of γ-aminobutyric acid (GABA) or its derivatives can yield the 2-pyrrolidinone ring. atamanchemicals.comresearchgate.net

Radical Cyclization: N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization/coupling reactions provide a modern and efficient route to highly functionalized 2-pyrrolidinones. rsc.orgrsc.org

From Isoxazole (B147169) Derivatives: Hydrogenolysis of appropriately substituted isoxazole derivatives can lead to the formation of the 2-pyrrolidinone ring. acs.org

From Donor-Acceptor Cyclopropanes: Reactions of donor-acceptor cyclopropanes with anilines or benzylamines can be used to construct 1,5-substituted pyrrolidin-2-ones. mdpi.com

| Starting Material | Reagents/Conditions | Product | Ref. |

| γ-Butyrolactone | Ammonia, high temp/pressure | 2-Pyrrolidinone | chemicalbook.comatamanchemicals.com |

| S-Pyroglutamic acid | Various | Chiral 2-pyrrolidinone derivatives | nih.gov |

| α-Bromo-N-cinnamylamides | Aldehydes, NHC catalyst | Functionalized 2-pyrrolidinones | rsc.orgrsc.org |

| Substituted Isoxazoles | Hydrogenolysis (e.g., Pd/C, H₂) | Substituted 2-pyrrolidinones | acs.org |

To introduce the nicotinoyl-d4 moiety at the 3-position of the 2-pyrrolidinone ring, regioselective functionalization is necessary. This is typically achieved through the formation of an enolate intermediate, which can then react with an appropriate electrophile.

The regioselective formation of the enolate at the C3 position can be controlled by the choice of base and reaction conditions. bham.ac.ukyoutube.com Strong, sterically hindered bases like lithium diisopropylamide (LDA) at low temperatures tend to form the kinetic enolate by deprotonating the less substituted α-carbon. bham.ac.ukstackexchange.com In the case of an unsubstituted 2-pyrrolidinone, deprotonation will occur at the C3 position.

Once the enolate is formed, it can be reacted with an electrophile. For the synthesis of the title compound, a precursor that can be readily converted to a nucleophile for the subsequent coupling reaction is required. An alternative strategy involves the acylation of a pre-existing nucleophile at the 3-position. For instance, the acylation of pyrrolidine-2,4-diones at the C-3 position has been reported using acid chlorides in the presence of a Lewis acid like boron trifluoride-diethyl etherate. rsc.org This suggests a viable route for introducing the nicotinoyl group.

| Strategy | Reagents/Conditions | Intermediate/Product | Ref. |

| Kinetic Enolate Formation | LDA, THF, -78 °C | C3-lithiated 2-pyrrolidinone | bham.ac.ukstackexchange.com |

| C3-Acylation | Acid chloride, Lewis acid (e.g., BF₃·OEt₂) | 3-Acyl-2-pyrrolidinone | rsc.org |

The final key step in the synthesis is the formation of the carbon-carbon bond between the nicotinoyl-d4 unit and the 2-pyrrolidinone ring at its 3-position. This is an acylation reaction.

Assuming a strategy where a 3-lithiated 2-pyrrolidinone (the enolate) is generated as described in the previous section, this nucleophilic species can then react with the electrophilic nicotinoyl-d4 chloride prepared in section 2.2.2. This reaction forms the desired C-C bond, yielding 3-(Nicotinoyl-2,4,5,6-d4)-2-pyrrolidinone.

Scheme 2: Coupling Reaction

This type of acylation of an enolate with an acid chloride is a standard method for the formation of β-dicarbonyl compounds. The reaction is typically carried out at low temperatures to control reactivity and minimize side reactions.

Chromatographic and Spectroscopic Methods for Product Purity and Isotopic Enrichment Determination

After the synthesis, it is crucial to purify the final product and to determine its chemical purity and the extent of deuterium incorporation.

Chromatographic Methods: High-performance liquid chromatography (HPLC) is a powerful technique for the purification and purity assessment of the synthesized compound. oup.comnih.govresearchgate.netresearchgate.netcchmc.org Reversed-phase HPLC, often using a C18 column, with a suitable mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid) is commonly employed. The purity is determined by integrating the peak area of the product and any impurities detected by a UV detector.

Spectroscopic Methods:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight of the product and for determining the isotopic enrichment. rsc.orgresearchgate.netnih.govnih.gov By analyzing the isotopic cluster of the molecular ion, the percentage of molecules containing the desired number of deuterium atoms can be calculated. The mass difference between the deuterated and non-deuterated compounds allows for their clear differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for structural elucidation and for quantifying isotopic enrichment. rsc.orgrsc.orgstudymind.co.uksigmaaldrich.comomicronbio.comacanthusresearch.comemerypharma.combwise.krresearchgate.netacs.org

¹H NMR: In the ¹H NMR spectrum, the absence or significant reduction of signals corresponding to the protons at the 2, 4, 5, and 6 positions of the nicotinoyl ring confirms successful deuteration. The remaining proton signals of the 2-pyrrolidinone moiety can be used to confirm the structure.

Quantitative NMR (qNMR): qNMR is a highly accurate method for determining the purity of a substance by comparing the integral of a signal from the analyte to that of a certified internal standard. acanthusresearch.comemerypharma.combwise.kr It can also be used to determine the isotopic purity by analyzing the relative integrals of residual proton signals in the deuterated positions. omicronbio.com

| Analytical Technique | Information Obtained | Ref. |

| HPLC | Chemical purity, separation of isomers | oup.comnih.gov |

| HRMS | Molecular formula confirmation, isotopic enrichment | rsc.orgresearchgate.net |

| ¹H NMR | Structural confirmation, degree of deuteration | rsc.orgresearchgate.net |

| ²H NMR | Direct detection of deuterium, isotopic enrichment | sigmaaldrich.comacs.org |

| qNMR | Absolute purity, quantitative isotopic enrichment | acanthusresearch.comemerypharma.com |

Advanced Analytical Applications and Mechanistic Investigations Utilizing 3 Nicotinoyl 2,4,5,6 D4 2 Pyrrolidinone

Application of Stable Isotope-Labeled Compounds as Internal Standards in Quantitative Bioanalysis

Stable isotope-labeled (SIL) compounds are widely regarded as the gold standard for internal standards in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. nih.govresearchgate.netcrimsonpublishers.com Their chemical and physical properties are nearly identical to their non-labeled counterparts, which allows them to effectively account for variations during sample preparation and analysis. researchgate.net The use of SIL internal standards, such as 3-(Nicotinoyl-2,4,5,6-d4)-2-pyrrolidinone, is the preferred choice for researchers aiming to achieve high accuracy and precision in complex biological matrices. nih.govcrimsonpublishers.com

Principles of Isotope Dilution Mass Spectrometry (IDMS) and its Advantages in Quantitative Accuracy

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the highly accurate and precise quantification of substances. youtube.comwikipedia.org The core principle of IDMS involves adding a known quantity of an isotopically enriched standard—in this case, 3-(Nicotinoyl-2,4,5,6-d4)-2-pyrrolidinone—to a sample containing the unlabeled analyte of interest. youtube.com This addition effectively "dilutes" the natural isotopic abundance of the analyte. wikipedia.org

The mass spectrometer then measures the ratio of the signal intensity of the analyte to that of the isotopically labeled internal standard. youtube.com Because the amount of the added standard is known, this ratio allows for the precise calculation of the original concentration of the analyte in the sample. A key advantage of IDMS is that it relies on the measurement of isotope ratios rather than absolute signal intensities. youtube.comwikipedia.org This makes the technique less susceptible to errors arising from sample loss during preparation, extraction inefficiencies, or instrumental variations, thereby yielding results with very small measurement uncertainties. wikipedia.orgnih.gov IDMS is considered a primary method in chemical metrology due to its high accuracy and reliability. youtube.comnih.gov

Role of 3-(Nicotinoyl-2,4,5,6-d4)-2-pyrrolidinone in Mitigating Matrix Effects and Enhancing Analytical Precision

A significant challenge in quantitative bioanalysis using LC-MS/MS is the phenomenon known as "matrix effects." waters.com These effects are caused by co-eluting components from the biological sample (e.g., plasma, urine) that can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement. waters.comlcms.cz This interference can compromise the accuracy and reproducibility of the analytical method. waters.com

A deuterated internal standard like 3-(Nicotinoyl-2,4,5,6-d4)-2-pyrrolidinone is invaluable for mitigating these matrix effects. lcms.czresearchgate.net Because it is structurally and chemically almost identical to the unlabeled analyte, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement. researchgate.netwaters.com Consequently, while the absolute signal intensities of both the analyte and the internal standard may fluctuate due to matrix effects, their ratio remains constant. waters.com By using this ratio for quantification, the method effectively compensates for these variations, leading to significantly improved analytical precision and accuracy. researchgate.netresearchgate.net It is important to note, however, that in rare cases with high levels of matrix suppression, slight differences in retention time caused by the deuterium (B1214612) isotope effect can lead to differential matrix effects between the analyte and its deuterated standard. waters.commyadlm.orgnih.gov

Table 1: Hypothetical Data Illustrating Mitigation of Matrix Effects by 3-(Nicotinoyl-2,4,5,6-d4)-2-pyrrolidinone

| Sample Matrix | Analyte Peak Area (Absolute) | Internal Standard Peak Area (Absolute) | Analyte/IS Ratio | Calculated Concentration (ng/mL) |

| Solvent | 1,000,000 | 1,050,000 | 0.95 | 10.0 |

| Plasma Lot A | 650,000 | 682,500 | 0.95 | 10.0 |

| Plasma Lot B | 800,000 | 840,000 | 0.95 | 10.0 |

| Urine | 450,000 | 472,500 | 0.95 | 10.0 |

This table demonstrates how the analyte/internal standard ratio remains constant across different biological matrices, even with significant variation in absolute signal intensity (ion suppression), ensuring accurate quantification.

Academic Framework for Analytical Method Development and Validation of LC-MS/MS Assays Employing Deuterated Internal Standards

The development and validation of LC-MS/MS assays are governed by rigorous guidelines to ensure their reliability and suitability for their intended purpose. nih.govuliege.be When employing a deuterated internal standard such as 3-(Nicotinoyl-2,4,5,6-d4)-2-pyrrolidinone, the validation process follows a well-established framework. researchgate.net

The process begins with method development, which involves optimizing critical parameters such as sample extraction, chromatographic separation, and mass spectrometric detection. uliege.be For MS/MS, this includes selecting the best precursor and product ion transitions for both the analyte and the internal standard. uliege.be

Following development, the method undergoes a thorough validation process that typically assesses the following parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Calibration Curve and Linearity: Establishing the concentration range over which the assay is accurate and precise. nih.gov

Accuracy and Precision: Determining how close the measured values are to the true values (accuracy) and the degree of scatter between repeated measurements (precision). researchgate.net

Recovery: The efficiency of the extraction process.

Matrix Effect: A systematic evaluation to confirm that the deuterated internal standard adequately compensates for any ion suppression or enhancement across different sources of the biological matrix. researchgate.net

Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions.

The use of a stable isotope-labeled internal standard is considered best practice and is often essential for developing a robust and reliable bioanalytical method that meets regulatory standards. researchgate.netresearchgate.net

Elucidation of Metabolic Pathways and Enzymatic Transformations through Deuterium Labeling

Deuterium labeling is a powerful technique not only for quantitative analysis but also for qualitative and mechanistic studies of metabolism. mdpi.comchem-station.com By introducing a deuterated compound like 3-(Nicotinoyl-2,4,5,6-d4)-2-pyrrolidinone into a biological system, researchers can trace its metabolic fate and investigate the mechanisms of enzymatic reactions. nih.govfiveable.menih.gov

Tracing Molecular Fate in Complex Biological Systems Using Isotopic Tracers

Isotopic tracers provide a means to follow a molecule's journey through a complex biological system. nih.govresearchgate.netnih.gov When a deuterated compound is introduced, its heavier mass allows it to be distinguished from its naturally occurring, non-labeled counterparts by mass spectrometry. fiveable.me This enables researchers to track the absorption, distribution, metabolism, and excretion (ADME) of the parent compound and its metabolites. fiveable.menih.gov

Investigation of Kinetic Isotope Effects (KIE) to Determine Rate-Limiting Steps in Biotransformations (e.g., C-H bond cleavage)

The Kinetic Isotope Effect (KIE) is a phenomenon where replacing an atom with its heavier isotope alters the rate of a chemical reaction. wikipedia.orglibretexts.org This effect is particularly pronounced when a hydrogen atom is replaced with deuterium because the mass is doubled. libretexts.org The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break. mdpi.comprinceton.edu

As a result, if the cleavage of a C-H bond is the slowest, or rate-limiting step, of a reaction, the deuterated version of the molecule will react more slowly than the non-deuterated version. libretexts.orgnih.govnih.gov The magnitude of the KIE is expressed as the ratio of the reaction rates (KIE = kH/kD). A "primary" KIE with a value significantly greater than 1 is strong evidence that the C-H bond is broken in the rate-determining step of the enzymatic transformation. libretexts.orgnih.gov This information is crucial for elucidating reaction mechanisms, identifying the specific enzymes involved (such as Cytochrome P450s), and understanding how compounds are biotransformed. nih.govnih.gov

Table 2: Hypothetical Kinetic Isotope Effect (KIE) in a Metabolic Reaction

| Compound | Rate of Metabolism (k, pmol/min) | Kinetic Isotope Effect (kH/kD) | Implication |

| Unlabeled Substrate (H) | 100 | \multirow{2}{}{5.0} | \multirow{2}{}{KIE > 1 suggests C-H bond cleavage is the rate-limiting step.} |

| Deuterated Substrate (D) | 20 |

This table illustrates a significant primary kinetic isotope effect. The much slower rate of metabolism for the deuterated substrate indicates that the breaking of the C-H (or C-D) bond is integral to the slowest step of the metabolic process.

Probing the Metabolic Stability of the Deuterated Nicotinoyl Moiety and Potential for Deuterium Exchange

The strategic replacement of hydrogen with its heavier, stable isotope deuterium is a recognized method for enhancing the metabolic profile of pharmaceutical compounds. juniperpublishers.comingenza.com This approach is centered on the kinetic isotope effect (KIE), where the carbon-deuterium (C-D) bond, being stronger than a carbon-hydrogen (C-H) bond, requires more energy to be broken. nih.gov Consequently, metabolic processes that involve the cleavage of a C-H bond as the rate-limiting step can be significantly slowed. nih.govresearchgate.net In the context of 3-(Nicotinoyl-2,4,5,6-d4)-2-pyrrolidinone, the deuteration is specifically on the aromatic nicotinoyl ring. This modification is intended to protect the molecule from oxidative metabolism by enzymes such as cytochrome P450 (CYP), which frequently target aromatic rings for hydroxylation. researchgate.net By fortifying these positions with deuterium, the rate of metabolic inactivation is expected to decrease, leading to a longer biological half-life and increased systemic exposure compared to the non-deuterated isotopologue. juniperpublishers.comingenza.com

The potential for the incorporated deuterium atoms to exchange back to hydrogen under physiological conditions is a critical consideration for the stability of the labeled compound. Hydrogen-deuterium exchange (HDX) is a chemical reaction where a deuterium atom is replaced by a hydrogen atom, or vice versa. wikipedia.org The lability of protons, and thus their susceptibility to exchange, varies greatly. Protons attached to heteroatoms (e.g., in hydroxyl or amine groups) are typically labile and exchange rapidly with protons from a solvent like water. wikipedia.org However, hydrogen atoms attached to aromatic carbons, such as those on the nicotinoyl ring, are non-labile under normal physiological pH. nih.gov The exchange of these hydrogens typically requires catalysis by strong acids or bases. wikipedia.orgnih.gov Therefore, the deuterium atoms on the nicotinoyl moiety of 3-(Nicotinoyl-2,4,5,6-d4)-2-pyrrolidinone are expected to be highly stable in vivo, with a negligible risk of back-exchange to hydrogen, ensuring the metabolic benefits of deuteration are maintained.

Table 1: Comparative In Vitro Metabolic Stability This table presents hypothetical data illustrating the expected improvement in metabolic stability for a deuterated compound based on the principles of the kinetic isotope effect.

| Compound | Microsomal Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |

| Non-deuterated Parent Compound | 25 | 27.7 |

| 3-(Nicotinoyl-d4)-2-pyrrolidinone | 75 | 9.2 |

Utility in Chemical Biology and Mechanistic Biochemical Probing

Deuterium as a Tool for Conformational and Structural Studies in Macromolecular Interactions

Deuterium labeling is a powerful tool in structural biology, particularly when used in conjunction with hydrogen-deuterium exchange mass spectrometry (HDX-MS). nih.gov This technique provides valuable insights into protein conformation, dynamics, and interactions with ligands. nih.govresearchgate.net HDX-MS measures the rate at which backbone amide hydrogens in a protein exchange with deuterium when the protein is placed in a deuterated buffer. nih.gov The rate of this exchange is highly dependent on the protein's structure; hydrogens involved in stable hydrogen bonds or buried within the protein's core are protected from the solvent and exchange slowly, while those in flexible, solvent-exposed regions exchange rapidly. nih.gov

When a ligand such as 3-(Nicotinoyl-2,4,5,6-d4)-2-pyrrolidinone binds to its target protein, it can induce conformational changes. These changes alter the solvent accessibility and hydrogen-bonding network of the protein's backbone amides. nih.gov By comparing the deuterium uptake of the protein in its unbound (apo) state versus its ligand-bound (holo) state, researchers can map the binding site and identify regions that undergo allosteric conformational changes upon binding. nih.gov A decrease in deuterium uptake in a specific region of the protein upon ligand binding indicates that this area has become more structured or less solvent-accessible, pinpointing it as part of the binding interface or a region affected by binding. nih.gov This makes the deuterated compound an invaluable probe for elucidating the structural basis of its interaction with macromolecular targets.

Table 2: Differential Deuterium Uptake in a Target Protein upon Ligand Binding This table provides a hypothetical example of HDX-MS data, showing how ligand binding affects deuterium exchange in different regions of a target protein.

| Protein Region (Peptide Fragment) | Deuterium Uptake (Unbound Protein, %) | Deuterium Uptake (Ligand-Bound Protein, %) | Change in Uptake (%) | Interpretation |

| 1 (aa 25-35) | 65 | 20 | -45 | Direct Binding Site |

| 2 (aa 78-89) | 80 | 82 | +2 | No Significant Change |

| 3 (aa 112-121) | 55 | 60 | +5 | No Significant Change |

| 4 (aa 150-162) | 72 | 45 | -27 | Allosteric Change |

Exploring the Influence of Deuteration on Photophysical Properties of Related Molecular Probes

The substitution of hydrogen with deuterium can have a significant impact on the photophysical properties of fluorescent molecules. rsc.org This phenomenon is particularly relevant when designing molecular probes for bioimaging and other analytical applications. Deuteration has been shown to enhance the performance of small-molecule fluorophores by increasing their brightness and photostability. researchgate.net The primary mechanism for this improvement is the reduction of non-radiative decay pathways. Vibrational modes of C-H bonds can efficiently quench the excited state of a fluorophore, dissipating energy as heat rather than light. Because C-D bonds have a lower vibrational frequency, this quenching pathway is less efficient in deuterated compounds, leading to an increase in fluorescence quantum yield and a longer fluorescence lifetime. nih.govrsc.org

Table 3: Hypothetical Photophysical Properties of a Fluorophore and its Deuterated Analog This table compares the expected photophysical characteristics of a standard fluorescent probe with its deuterated version, highlighting the typical improvements conferred by deuteration.

| Property | Standard Fluorophore | Deuterated Fluorophore |

| Fluorescence Quantum Yield (ΦF) | 0.65 | 0.85 |

| Fluorescence Lifetime (τ, ns) | 2.8 | 3.5 |

| Photostability (Half-life, s) | 90 | 180 |

Emerging Trends and Future Directions in Deuterated Compound Research with Relevance to 3 Nicotinoyl 2,4,5,6 D4 2 Pyrrolidinone

Innovations in Catalytic Deuteration Methodologies and Sustainable Synthesis

Recent years have witnessed a paradigm shift in the synthesis of deuterated compounds, with a strong emphasis on developing more efficient, selective, and environmentally benign catalytic methods. researchgate.netresearchgate.net Traditional approaches often involve harsh reaction conditions, stoichiometric reagents, and limited isotopic purity, creating significant hurdles for their widespread application. nih.gov The focus has now shifted towards innovative catalytic systems that offer milder reaction conditions and improved sustainability. researchgate.netresearchgate.net

Catalytic transfer deuteration and hydrodeuteration are emerging as powerful techniques that circumvent the need for high-pressure deuterium (B1214612) gas, instead utilizing readily available and safer deuterium sources. nih.govresearchgate.netmarquette.edu These methods often employ transition metal catalysts, such as iridium and palladium, to facilitate the selective incorporation of deuterium into organic molecules. marquette.edursc.org For instance, iridium-catalyzed transfer deuteration has been successfully applied to α,β-unsaturated carbonyl compounds using deuterated isopropanol (B130326) as the deuterium source. marquette.edu Similarly, palladium-on-carbon (Pd/C) has been utilized in a redox-neutral platform for the deuteration of (hetero)arenes using sodium formate-d as the deuterium source. researchgate.net

A significant push towards sustainability is also evident in the development of greener synthetic routes. researchgate.net This includes the use of deuterium oxide (D₂O) as a cost-effective and environmentally friendly deuterium source. researchgate.netrsc.orgresearchgate.net Mechanochemical methods, which utilize mechanical force to drive chemical reactions, are also gaining traction as a solvent-free and efficient approach for deuteration. rsc.org Furthermore, flow chemistry is being explored for the continuous and scalable synthesis of deuterated compounds, offering advantages in terms of safety, efficiency, and automation. nih.govcolab.wstn-sanso.co.jp These advancements in sustainable synthesis are crucial for reducing the environmental impact and cost associated with producing deuterated compounds like 3-(Nicotinoyl-2,4,5,6-d4)-2-pyrrolidinone. researchgate.netnih.govcolab.ws

Innovations in Catalytic Deuteration

| Methodology | Key Features | Example Deuterium Source | Catalyst Example | Citation |

|---|---|---|---|---|

| Catalytic Transfer Deuteration | Avoids D₂ gas, milder conditions | Isopropanol-d₈, D₂O, Sodium formate-d | Iridium complexes, Palladium on carbon | nih.govresearchgate.netmarquette.edu |

| Mechanochemical Deuteration | Solvent-free, efficient | D₂O | Palladium(II) acetate | rsc.org |

| Flow Chemistry Synthesis | Continuous, scalable, enhanced safety | D₂O | Platinum on alumina | nih.govcolab.wstn-sanso.co.jp |

Expanding the Scope of Stable Isotope Labeling for Diverse Academic Research Applications beyond Quantification

While deuterated compounds have long been indispensable as internal standards for quantitative analysis in mass spectrometry, their application in academic research is expanding far beyond this traditional role. nih.govresearchgate.netoup.commdpi.com The unique properties of deuterium, particularly the kinetic isotope effect (KIE), are being increasingly leveraged to probe reaction mechanisms, elucidate metabolic pathways, and understand complex biological processes. researchgate.netnih.govacs.orgnih.gov

The substitution of hydrogen with deuterium can significantly slow down the rate of a chemical reaction if the C-H bond is broken in the rate-determining step. nih.govacs.org This phenomenon, known as the deuterium kinetic isotope effect (DKIE), provides a powerful tool for mechanistic studies in organic and enzymatic reactions. nih.govnih.gov By selectively deuterating different positions in a molecule, researchers can identify which C-H bonds are critical for a particular transformation. nih.gov

In the realm of metabolomics, stable isotope labeling is enabling a deeper understanding of metabolic networks. nih.gov By tracing the fate of deuterated precursors through metabolic pathways, researchers can map out complex biochemical transformations and quantify metabolic fluxes. silantes.comcreative-proteomics.com This approach is invaluable for identifying novel metabolic pathways and understanding how diseases can alter metabolism. creative-proteomics.com Furthermore, deuterium labeling is being used to study protein-ligand interactions and determine the three-dimensional structure of proteins with greater clarity using techniques like nuclear magnetic resonance (NMR) spectroscopy. clearsynth.com The application of stable isotope labeling is also crucial in gene expression analysis, allowing for the quantitative measurement of changes in RNA synthesis under various conditions. silantes.com

Applications of Stable Isotope Labeling Beyond Quantification

| Application Area | Principle | Information Gained | Citation |

|---|---|---|---|

| Mechanistic Studies | Kinetic Isotope Effect (KIE) | Identification of rate-determining steps, reaction pathways | researchgate.netnih.govacs.orgnih.gov |

| Metabolomics & Flux Analysis | Tracing labeled precursors | Mapping metabolic pathways, quantifying metabolic fluxes | nih.govsilantes.comcreative-proteomics.com |

| Structural Biology | NMR Spectroscopy with labeled molecules | 3D structure of proteins, protein-ligand interactions | clearsynth.com |

| Gene Expression Analysis | Incorporation of labeled nucleotides | Quantitative changes in RNA synthesis | silantes.com |

Application of Computational Chemistry and Advanced Modeling in Predicting Deuterium Effects and Guiding Synthetic Strategies

The integration of computational chemistry and advanced modeling is revolutionizing the field of deuterated compound research. alfa-chemistry.com These in silico tools play a pivotal role in predicting the effects of deuteration on molecular properties and guiding the design of efficient synthetic strategies. alfa-chemistry.com By simulating the behavior of deuterated molecules, researchers can gain valuable insights that would be difficult or time-consuming to obtain through experimental methods alone. alfa-chemistry.com

One of the key applications of computational modeling is the prediction of the kinetic isotope effect. nih.gov Quantum chemistry calculations can be used to model the vibrational frequencies of C-H and C-D bonds, allowing for the theoretical prediction of DKIE values. nih.gov This information is invaluable for designing experiments to probe reaction mechanisms and for identifying positions in a molecule where deuteration will have the most significant impact on metabolic stability. nih.gov

Computational tools are also being employed to predict how deuteration will affect the pharmacokinetic properties of drug candidates. alfa-chemistry.com Molecular dynamics simulations can provide insights into how deuterium substitution alters molecular stability and interactions with biological targets. alfa-chemistry.com Furthermore, computational models can be used to simulate the absorption, distribution, metabolism, and excretion (ADME) of deuterated compounds, helping to prioritize synthetic targets and reduce the need for extensive in vivo testing. alfa-chemistry.com In the context of synthesis, computational modeling can assist in optimizing reaction conditions and predicting the regioselectivity of deuteration reactions, thereby streamlining the development of efficient synthetic routes to complex deuterated molecules like 3-(Nicotinoyl-2,4,5,6-d4)-2-pyrrolidinone. helsinki.fi Density functional theory (DFT) calculations, for example, can be used to determine the preferred lattice locations of deuterium in materials, which can inform the design of deuteration processes. helsinki.fi

Challenges and Opportunities in the Synthesis and Application of Complex Deuterated Standards for Rigorous Scientific Inquiry

Despite the significant progress in the field, the synthesis and application of complex deuterated standards still present a number of challenges that need to be addressed to ensure the rigor of scientific inquiry. nih.govmusechem.comacs.org The synthesis of complex molecules with high isotopic purity and regioselectivity can be a formidable task, often requiring multi-step and costly synthetic routes. nih.govclearsynth.comresearchgate.net Achieving 100% isotopic purity is often practically impossible, which raises important analytical and regulatory questions. nih.gov

One of the primary challenges lies in the selective introduction of deuterium into specific positions of a complex molecule without affecting other functional groups. acs.org This requires the development of highly selective catalysts and reaction conditions. Another challenge is the potential for isotopic scrambling, where deuterium atoms migrate to unintended positions within the molecule, leading to a loss of isotopic purity and complicating data interpretation. mdpi.com The limited availability and high cost of some deuterated starting materials can also be a significant barrier to the synthesis of complex deuterated standards. clearsynth.comresearchgate.net

However, these challenges also present significant opportunities for innovation. There is a growing demand for more sophisticated and well-characterized deuterated standards to support research in areas such as drug metabolism, biomarker discovery, and environmental analysis. dataintelo.com This demand is driving the development of novel synthetic methodologies that offer greater control over isotopic purity and regioselectivity. researchgate.net The development of robust analytical methods for the characterization of deuterated compounds, including the determination of isotopic purity and the identification of isotopic isomers, is also a critical area of research. nih.govacs.org As the field continues to evolve, the development of cost-effective and scalable methods for the synthesis of complex deuterated standards will be essential for advancing scientific research across a wide range of disciplines. researchgate.netnih.gov

常见问题

Basic Research Questions

Q. What is the structural significance of the deuterium atoms in 3-(Nicotinoyl-2,4,5,6-d4)-2-pyrrolidinone, and how does this affect its application in NMR-based metabolic studies?

- Answer : The deuterium atoms at positions 2,4,5,6 of the nicotinoyl group serve as isotopic labels, reducing signal interference in ¹H NMR by replacing protons. This allows precise tracking of metabolic pathways or hydrogen-bonding interactions in enzyme-substrate systems. Deuterium incorporation minimizes spin-spin coupling in NMR spectra, simplifying peak assignment for structural elucidation . For validation, researchers should compare deuterated and non-deuterated analogs using high-resolution NMR (≥500 MHz) to confirm isotopic purity and positional accuracy .

Q. What are the standard synthetic routes for preparing deuterated pyrrolidinone derivatives like 3-(Nicotinoyl-d4)-2-pyrrolidinone?

- Answer : Synthesis typically involves deuterium exchange or labeled precursor incorporation. For example:

- Step 1 : Use deuterated nicotinic acid (C₅D₄NCOOH) as a starting material, synthesized via acid-catalyzed H/D exchange in D₂O under reflux (100–120°C, 24–48 hours).

- Step 2 : Couple the deuterated nicotinoyl group to 2-pyrrolidinone using carbodiimide-mediated amidation (e.g., EDC/HOBt in anhydrous DMF) at 0–5°C to minimize racemization .

- Step 3 : Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) and validate isotopic purity using LC-MS or ¹H/²H NMR .

Advanced Research Questions

Q. How do isotopic effects in 3-(Nicotinoyl-d4)-2-pyrrolidinone influence its reaction kinetics in catalytic hydrogenation compared to non-deuterated analogs?

- Answer : Deuterium’s higher mass reduces zero-point energy, potentially altering activation barriers in hydrogenation. For instance, Pd/C-catalyzed hydrogenation of the pyrrolidinone ring may exhibit slower kinetics due to stronger C-D vs. C-H bonds. Researchers should:

- Experimental Design : Compare turnover frequencies (TOF) for deuterated vs. non-deuterated compounds under identical conditions (H₂ pressure, solvent, catalyst loading).

- Data Analysis : Use kinetic isotope effect (KIE) calculations (k_H/k_D > 1 indicates primary KIE). Contradictions in KIE values may arise from solvent polarity or catalyst surface interactions, necessitating controlled DFT simulations .

Q. What advanced analytical strategies resolve overlapping signals in the ¹H NMR spectra of deuterated pyrrolidinone derivatives?

- Answer : Overlapping signals in aromatic/deuterated regions require:

- Method 1 : 2D NMR (HSQC, HMBC) to correlate deuterium-decoupled ¹H and ¹³C signals.

- Method 2 : Variable-temperature NMR (VT-NMR) to exploit differential relaxation rates of overlapping protons.

- Validation : Cross-reference with computational NMR predictors (e.g., ACD/Labs or Gaussian) using the compound’s optimized geometry (B3LYP/6-31G* basis set) .

Q. How can researchers address discrepancies in vibrational spectra (IR) for deuterated pyrrolidinones when using computational models?

- Answer : Discrepancies often arise from incomplete deuteration or anharmonicity in DFT models. Mitigation steps:

- Experimental : Ensure >98% isotopic purity via mass spectrometry (e.g., ESI-MS in positive ion mode) .

- Computational : Apply scaling factors (0.961–0.967) to calculated IR frequencies and compare with experimental NIST reference data .

Data Contradiction and Validation

Q. What protocols ensure isotopic purity during synthesis, and how can conflicting LC-MS/MS data be resolved?

- Answer :

- Protocol : Use deuterium-depleted solvents (e.g., DMSO-d₆ with <0.1% residual H₂O) and inert atmospheres (Ar/N₂) to prevent back-exchange.

- Conflict Resolution : If LC-MS/MS shows unexpected [M+H]+ peaks, perform tandem MS/MS fragmentation to distinguish isotopic clusters from impurities. Cross-validate with high-resolution MALDI-TOF .

Methodological Best Practices

Q. What catalytic systems optimize the synthesis of deuterated pyrrolidinones while minimizing side reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。